4'-Methyl-epigallocatechin

Overview

Description

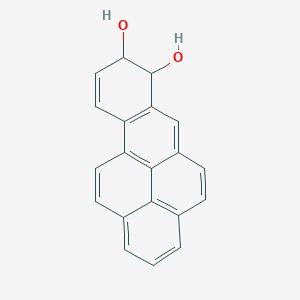

4’-Methyl-epigallocatechin is a methylated derivative of epigallocatechin, a type of catechin found in green tea. Catechins are a class of flavonoids known for their antioxidant properties. 4’-Methyl-epigallocatechin is particularly interesting due to its enhanced bioavailability and stability compared to its non-methylated counterpart .

Mechanism of Action

Target of Action

4’-Methyl-epigallocatechin, also known as Ouratea catechin, primarily targets various proteins and enzymes in the body. It has been found to interact with viral membrane proteins, inhibiting the early stages of infections such as attachment, entry, and membrane fusion .

Mode of Action

Ouratea catechin interacts with its targets by binding to them, thereby altering their function. For instance, it interferes with viral membrane proteins, inhibiting the early stages of infections . It also modulates numerous signaling pathways, including those regulated by MAPK-dependent, growth factor-mediated, and ubiquitin/proteasome degradation pathways .

Biochemical Pathways

Ouratea catechin affects several biochemical pathways. It has been found to have a free-radical-scavenging activity that allows it to trap hydroxyl radicals and superoxide anions, thus suppressing and terminating the free radical chain reaction that occurs during lipid peroxidation . It also influences the cell surface growth factor receptors, mainly receptor tyrosine kinases, which participate in many processes including cell proliferation, survival, and angiogenesis .

Pharmacokinetics

The pharmacokinetics of Ouratea catechin involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it undergoes phase II metabolism in enterocytes and hepatocytes . Sulfation is the key metabolic pathway, with SULT1A1 and SULT1A3 responsible for sulfation in the liver and intestine, respectively . The relative abundance of 4’-O-Me-EGC, a metabolite derived from catechin metabolism, is 40% compared to the parent EGC .

Result of Action

The action of Ouratea catechin results in various molecular and cellular effects. It has been shown to be effective in experimental models of Parkinson’s disease (PD), suggesting that it has pleiotropic neuroprotective effects . It also exerts a potent inhibitory effect on LDL oxidation in vitro .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of Ouratea catechin. For instance, the bioavailability of EGCG can be improved to some extent using nanostructured drug delivery systems and molecular modification technology in combination with other drugs . Furthermore, factors such as race, age, premenopausal state, nulliparity, a family history of UFs, hypertension, and obesity can influence the effects of Ouratea catechin .

Biochemical Analysis

Biochemical Properties

4’-Methyl-epigallocatechin interacts with various enzymes, proteins, and other biomolecules. It has been found to have important antioxidant, antibacterial, antifungal, antidiabetic, anti-inflammatory, antiproliferative, and antitumor properties . It influences molecular mechanisms involved in angiogenesis, extracellular matrix degradation, regulation of cell motility, and multiple resistance to cancers and associated disorders .

Cellular Effects

4’-Methyl-epigallocatechin has a wide range of effects on various types of cells and cellular processes. It has been shown to alleviate neuronal cell death and intracellular calcium overload in glutamate-exposed neurons . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4’-Methyl-epigallocatechin exerts its effects through various mechanisms. It has been shown to inhibit the aggregation of tau protein into toxic oligomers, rescuing neuronal cells from tau-induced neurotoxicity . It also influences the expression of hippocalcin, a neuronal calcium sensor protein that controls intracellular calcium concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methyl-epigallocatechin change over time. It has been found that the plasma concentration of 4’-Methyl-epigallocatechin was 5 times higher in plasma and 3 times higher in urine than the concentration of epigallocatechin, suggesting a longer half-life (5 hours for epigallocatechin-3-gallate) .

Dosage Effects in Animal Models

In animal models, the effects of 4’-Methyl-epigallocatechin vary with different dosages. For instance, in a study on ischemic stroke, EGCG (50 mg/kg) was injected into the abdominal cavity just before surgery, and it was found to improve neurobehavioral disorders, increase infarct volume, and decrease the expression of hippocalcin in the cerebral cortex .

Metabolic Pathways

4’-Methyl-epigallocatechin is involved in various metabolic pathways. It is metabolized in the cell and the metabolites are pumped out by Multidrug-resistant proteins . It also undergoes phase II metabolism in enterocytes and hepatocytes .

Transport and Distribution

4’-Methyl-epigallocatechin is transported and distributed within cells and tissues. It is metabolized in the cell and the metabolites are pumped out by Multidrug-resistant proteins .

Subcellular Localization

The subcellular localization of 4’-Methyl-epigallocatechin is primarily in the vacuoles . This localization is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methyl-epigallocatechin can be synthesized through the methylation of epigallocatechin. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 4’-Methyl-epigallocatechin often involves the extraction of epigallocatechin from green tea leaves followed by chemical methylation. The extracted epigallocatechin is purified and then subjected to methylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-epigallocatechin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to its original catechin form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Epigallocatechin.

Substitution: Various substituted catechins depending on the nucleophile used.

Scientific Research Applications

4’-Methyl-epigallocatechin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of methylation on catechins.

Biology: Investigated for its antioxidant properties and its role in cellular protection.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the formulation of dietary supplements and functional foods due to its enhanced stability and bioavailability

Comparison with Similar Compounds

Similar Compounds

Epigallocatechin: The non-methylated form, less stable and bioavailable.

Epigallocatechin gallate: Another catechin with potent antioxidant properties but lower stability.

Epicatechin: A related catechin with similar but less potent biological activities

Uniqueness

4’-Methyl-epigallocatechin stands out due to its enhanced stability and bioavailability, making it more effective in various applications compared to its non-methylated counterparts .

Properties

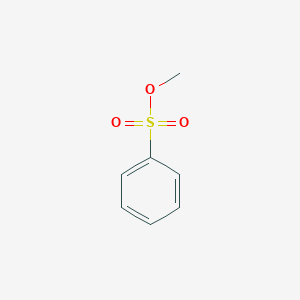

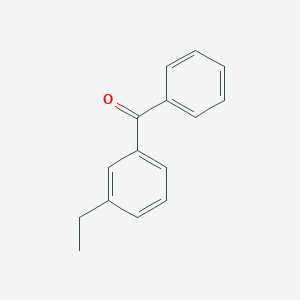

IUPAC Name |

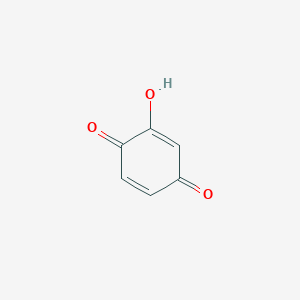

(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDYPNOEEHONAH-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938238 | |

| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17291-05-3 | |

| Record name | 4'-Methyl-epigallocatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017291053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-EPIGALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM87TQ077U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methylated (-)-epigallocatechin-3-gallate (EGCG) derivatives like 4'-Methyl-epigallocatechin Gallate in tea?

A: While EGCG is known for its biological activities, research has shown that its methylated derivatives, including this compound Gallate, also possess various bioactivities. These methylated forms are naturally occurring and contribute to the overall bioprofile of tea. []

Q2: How does the presence of this compound Gallate and other methylated EGCG derivatives vary in different tea types and sources?

A: Studies have shown that the levels of this compound Gallate and its isomer, 3'-Methyl-epigallocatechin Gallate, vary significantly depending on the tea species, season of harvest, age of leaves, geographical location, and fermentation levels. For example, these methylated EGCG derivatives are found in higher concentrations in certain tea varieties like Chinshin-Kanzai, particularly those grown in mountainous regions. [] Interestingly, these compounds are more abundant in tea leaves harvested during autumn and winter. Younger tea leaves and unfermented green tea also tend to have higher levels of these methylated forms. [] Notably, fermented black tea and puerh tea lack these compounds, suggesting their degradation during the fermentation process. []

Q3: How does the inhibitory effect of this compound Gallate on nitric oxide generation and iNOS expression compare to that of EGCG?

A: Research indicates that this compound Gallate exhibits a weaker inhibitory effect on nitric oxide generation and inducible nitric oxide synthase (iNOS) expression compared to EGCG. [] This suggests that the structural modification of methylation at the 4' position of the gallate moiety might influence its interaction with the target enzyme and affect its potency.

Q4: What other flavonoids with antioxidant properties, besides this compound Gallate, have been identified in plants?

A: Research has identified various flavonoids with antioxidant properties in different plant species. For instance, epigallocatechin, (+) ouratea-catechin, proanthocyanidin, kaempferol 3‐O‐α‐L‐rhamnopyranosyl (1→6)‐O‐[β‐D‐glucopyranosyl (1→3)‐O‐α‐L‐rhamnopyranosyl‐(1→2)]‐O‐β‐D‐glucopyranosyl, and quercetin 3‐O‐α‐L‐rhamnopyranosyl (1→6)‐O‐[β‐D‐glucopyranosyl (1→3)‐O‐α‐L‐rhamnopyranosyl‐(1→2)]‐O‐β‐D‐glucopyranosyl have been isolated and characterized for their antioxidant activities. These compounds were identified using techniques like TLC autographic assay, cyclic voltammetry, and spectrophotometric assays. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[a]pyren-9-ol](/img/structure/B196084.png)